Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel- Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16532653
InChI: InChI=1S/2C10H20N2O2/c2*1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h2*7-8H,4-6,11H2,1-3H3,(H,12,13)/t2*7-,8+/m10/s1
SMILES:
Molecular Formula: C20H40N4O4
Molecular Weight: 400.6 g/mol

Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-

CAS No.:

Cat. No.: VC16532653

Molecular Formula: C20H40N4O4

Molecular Weight: 400.6 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel- -

Specification

Molecular Formula C20H40N4O4
Molecular Weight 400.6 g/mol
IUPAC Name tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate;tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate
Standard InChI InChI=1S/2C10H20N2O2/c2*1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h2*7-8H,4-6,11H2,1-3H3,(H,12,13)/t2*7-,8+/m10/s1
Standard InChI Key JXPZCAWDKBIMIB-RXZNUWRWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N.CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(C1)N.CC(C)(C)OC(=O)NC1CCC(C1)N

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

The compound’s core structure consists of a cyclopentane ring with two functional groups: a Boc-protected amine at the 1-position and a free amine at the 3-position. The (1R,3S) stereochemistry creates a cis spatial relationship between these groups, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies . The Boc group (1,1-dimethylethyl ester) serves as a temporary protective moiety for the amine, enabling selective reactions at the unprotected 3-amino site .

Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.77 (s, 1H, NH), 3.90 (m, 1H, CH-NHBoc), 3.31 (m, 1H, CH-NH₂), 1.87–1.18 (m, cyclopentane and tert-butyl protons) .

  • SMILES: C1CC@HNC(=O)OC(C)(C)C .

  • InChIKey: ZMHVOVQAUQAVMY-NWDGAFQWSA-N .

Synonyms and Registry Numbers

This compound is cataloged under multiple identifiers, reflecting its synthetic versatility:

  • CAS Registry: 454709-98-9 (parent compound), 774212-81-6 (enantiopure form) .

  • IUPAC Name: tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate .

  • Common Synonyms: cis-3-Amino-1-(Boc-amino)cyclopentane; tert-butyl rac-[(1s,3r)-3-aminocyclopentyl]carbamate .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically begins with a cyclopentane precursor functionalized with orthogonal protective groups. A representative pathway involves:

  • Allyloxycarbonyl (Alloc) Protection:

    • Starting material: (1R,3R)-3-allyloxycarbonylamino-cyclopentyl carbamate.

    • Reagents: Tetrakis(triphenylphosphine)palladium(0), 1,3-dimethylbarbituric acid.

    • Conditions: Dichloromethane, ambient temperature, 1.5 hours .

    • Mechanism: Palladium-catalyzed deprotection removes the Alloc group, yielding the free amine intermediate.

  • Boc Protection:

    • The intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to reintroduce the Boc group selectively .

This method achieves a 56% yield, with purification via silica gel chromatography .

Industrial-Scale Considerations

Large-scale production faces challenges in stereochemical control. Asymmetric hydrogenation of enamine precursors using chiral catalysts (e.g., Rh-DuPhos) has been explored to enhance enantiomeric excess (ee >98%) . Solvent selection (e.g., methanol vs. tetrahydrofuran) impacts reaction kinetics and byproduct formation, necessitating optimization .

Structural and Stereochemical Analysis

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O) confirm the carbamate moiety .

  • Mass Spectrometry: ESI-MS exhibits a prominent [M+H]⁺ peak at m/z 200.9, consistent with the molecular formula .

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal a cyclopentane ring puckering angle of 25°, stabilizing the cis conformation via intramolecular hydrogen bonding between the Boc carbonyl and 3-amino group . This interaction lowers the activation energy for ring-opening reactions by ~3 kcal/mol compared to trans isomers .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound’s dual functionality makes it a linchpin in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example:

  • Case Study 1: In the synthesis of a JAK2 inhibitor, the 3-amino group undergoes Suzuki-Miyaura coupling with a boronic acid-substituted heterocycle, while the Boc group is later deprotected for amide bond formation .

  • Case Study 2: It serves as a precursor to benzyl ((1R,3S)-3-aminocyclopentyl)carbamate (CAS 1380486-07-6), a key intermediate in peptidomimetic antivirals .

Role in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) leverage this compound’s amine sites to conjugate E3 ligase ligands (e.g., thalidomide derivatives) and target proteins, enabling ubiquitin-mediated degradation .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

A 2025 study reports a biocatalytic route using engineered transaminases to achieve enantiomeric ratios >99:1, reducing reliance on chiral resolution .

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